molecular formula C12H10ClN3O3 B1417479 Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate CAS No. 36286-77-8

Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate

Cat. No. B1417479
CAS RN: 36286-77-8
M. Wt: 279.68 g/mol
InChI Key: DECCOFRXESBYIM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate, also known as ETC, is a synthetic compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for a variety of experiments and studies.

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 5-amino-1,2,4-triazine-6-carboxylates undergo condensation to form pyrimido[4,5-e][1,2,4]triazines, showcasing their role in the synthesis of novel chemical structures. This process involves reacting with aryl isocyanates or undergoing reactions to form iminophosphoranes, indicating versatility in chemical synthesis (Wamhoff & Tzanova, 2003).

Structural Elucidation

The structure of a related compound, an impurity in diclazutil, was synthesized and elucidated using various analytical methods, highlighting the importance of such compounds in pharmaceutical quality control (Hou Zhongke, 2011).

Reaction Mechanisms

A study of the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showed a complex ANRORC rearrangement mechanism. This underlines the compound's role in advancing understanding of organic reaction pathways (Ledenyova et al., 2018).

Rearrangement Reactions

The Dimroth rearrangement of a parent compound of ethyl 7-(2-ethoxy-2-oxoethyl)-3-phenyl-[1–3]triazolo[5,1-c][1,2,4]triazine-6-carboxylate was studied, adding to the knowledge of complex rearrangement reactions in organic chemistry (Ezema et al., 2015).

Convergent Synthesis

Research on ethyl 5-chloro- and 5-amino-3-aryl-1,2,4-triazinecarboxylates demonstrated their use as key compounds for cyclization reactions. This highlights their potential as intermediates in the synthesis of novel organic compounds (Wamhoff & Tzanova, 2003).

Corrosion Inhibition

Triazepines carboxylate substituted compounds, including similar ethyl compounds, have been investigated for their corrosion inhibition properties on mild steel, pointing towards their industrial applications (Alaoui et al., 2018).

Synthesis of Novel Compounds

The synthesis of a novel ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate was achieved, which expands the scope of triazine derivatives in chemical synthesis (Wan-Fen Lil, 2015).

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-oxo-4H-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-2-19-12(18)9-11(17)14-10(16-15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECCOFRXESBYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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